

# In-Depth Technical Guide to the Safety of 4-tert-Octylphenol-13C6

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-tert-Octylphenol-13C6

Cat. No.: B1144502

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This technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of **4-tert-Octylphenol-13C6**. The information is intended for researchers, scientists, and professionals in drug development and related fields. The data presented is a consolidation of information from various supplier safety data sheets for the unlabeled 4-tert-Octylphenol, as the isotopic labeling is not expected to significantly alter its chemical hazards, and product information for the 13C6 labeled compound.

## Chemical and Physical Properties

**4-tert-Octylphenol-13C6** is the isotopically labeled form of 4-tert-Octylphenol, a synthetic organic compound. The incorporation of six carbon-13 atoms in the phenol ring makes it a valuable internal standard for analytical applications, particularly in mass spectrometry-based methods for environmental and biological monitoring.

Property	Value	Citations
Chemical Name	4-(2,4,4-trimethylpentan-2-yl)phenol-1,2,3,4,5,6- <sup>13</sup> C <sub>6</sub>	[1]
CAS Number	1173020-24-0	[1]
Unlabeled CAS Number	140-66-9	[1]
Molecular Formula	<sup>13</sup> C <sub>6</sub> C <sub>8</sub> H <sub>22</sub> O	[1][2]
Molecular Weight	212.28 g/mol	[1][2]
Appearance	White powder/solid	[3][4]
Melting Point	79-82 °C	[3][5]
Boiling Point	175 °C at 30 mmHg	[6]
Flash Point	132 °C	[3]
Solubility	Soluble in alcohol, xylenes, and acetone. Slightly soluble in water (0.007 g/L at 20 °C).	[3][6]
Purity	>95% (HPLC)	[1]
Isotopic Purity	99 atom % <sup>13</sup> C	[2]

## Toxicological Information

The primary toxicological concern associated with 4-tert-Octylphenol is its activity as an endocrine-disrupting chemical. It is known to exhibit estrogenic effects by interacting with the estrogen receptor.

Endpoint	Value	Species	Citations
Oral LD <sub>50</sub>	3210 mg/kg	Mouse	[3]
Hazard Classifications	Causes skin irritation (H315), Causes serious eye damage (H318), Very toxic to aquatic life with long lasting effects (H410).	Not applicable	[2][7]

## Safety and Handling

Proper handling and storage of **4-tert-Octylphenol-13C6** are crucial to minimize exposure and ensure laboratory safety.

Aspect	Recommendation	Citations
Personal Protective Equipment (PPE)	Wear protective gloves, protective clothing, and eye protection.	[3]
Handling	Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Ensure good ventilation. Wash hands thoroughly after handling.	[5][8]
Storage	Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Store with phenols and cresols.	[3][5]
In case of Fire	Use a tri-class dry chemical fire extinguisher.	[3]
Accidental Release	Sweep up the spill, place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.	[3]
Incompatibilities	Strong oxidizers and strong bases.	[3]

## Experimental Protocols

4-tert-Octylphenol is recognized as an endocrine disruptor due to its estrogenic activity. The following are summaries of key experimental protocols used to assess the estrogenic potential of chemical compounds.

### Uterotrophic Bioassay (OECD Test Guideline 440)

The uterotrophic bioassay is an in vivo screening test for estrogenic properties of a chemical. It is based on the measurement of the increase in uterine weight in rodents.

#### Methodology:

- **Animal Model:** Immature female rats or mice (post-weaning, pre-puberty) or ovariectomized adult females are used. These models have a non-functional hypothalamic-pituitary-ovarian axis, resulting in low endogenous estrogen levels and a sensitive response to exogenous estrogens.
- **Administration:** The test chemical is administered daily for three consecutive days via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., ethinyl estradiol) are included.
- **Necropsy:** Approximately 24 hours after the final dose, the animals are euthanized.
- **Uterine Weight Measurement:** The uterus is carefully dissected, trimmed of fat and connective tissue, and weighed (both wet and blotted weight).
- **Data Analysis:** A statistically significant increase in the mean uterine weight of the treated group compared to the vehicle control group indicates a positive estrogenic response.<sup>[8][9]</sup>

## MCF-7 Cell Proliferation Assay (E-SCREEN)

The E-SCREEN assay is an in vitro method to assess the estrogenic activity of a substance by measuring the proliferation of the human breast cancer cell line, MCF-7.

#### Methodology:

- **Cell Culture:** MCF-7 cells, which are estrogen-responsive, are cultured in a phenol red-free medium supplemented with charcoal-dextran stripped fetal bovine serum to remove endogenous steroids.
- **Seeding:** Cells are seeded in 96-well plates and allowed to attach.
- **Treatment:** The cells are then exposed to various concentrations of the test chemical. A vehicle control and a positive control (e.g.,  $17\beta$ -estradiol) are run in parallel.
- **Incubation:** The plates are incubated for a period of 6 days, with media and test compounds renewed on day 3.

- **Cell Proliferation Measurement:** Cell proliferation is quantified using a suitable method, such as the sulforhodamine B (SRB) assay, which stains total cellular protein.
- **Data Analysis:** An increase in cell number compared to the hormone-free control indicates an estrogenic effect.

## Yeast Estrogen Screen (YES) Assay

The YES assay is a recombinant yeast-based in vitro assay to detect estrogenic compounds.

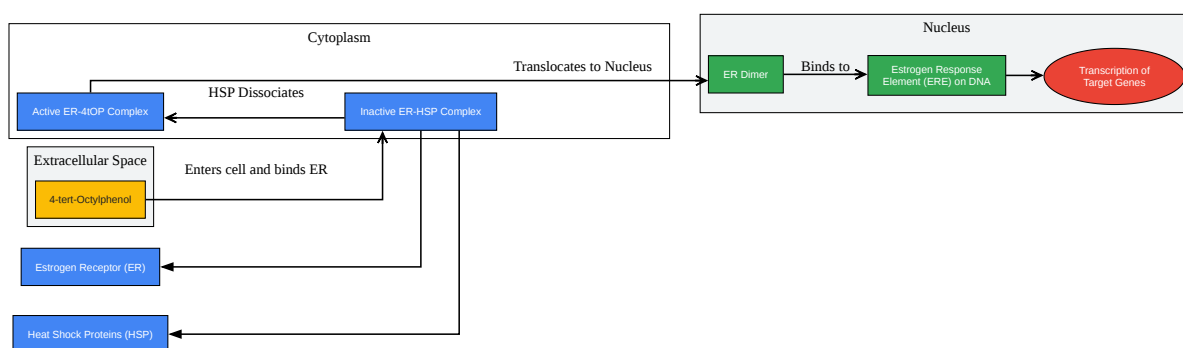
Methodology:

- **Yeast Strain:** A genetically modified strain of *Saccharomyces cerevisiae* is used. This strain contains the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ for  $\beta$ -galactosidase) under the control of estrogen response elements (EREs).
- **Exposure:** The yeast cells are exposed to the test compound in a 96-well plate format.
- **Incubation:** The plates are incubated to allow for any estrogenic compound to bind to the hER, which then activates the transcription of the reporter gene.
- **Detection:** A chromogenic substrate (e.g., CPRG) is added. If  $\beta$ -galactosidase has been produced, it will cleave the substrate, resulting in a color change (e.g., from yellow to red).
- **Measurement:** The color change is quantified spectrophotometrically. The intensity of the color is proportional to the estrogenic activity of the compound.<sup>[10]</sup>

## Diagrams

### Estrogen Receptor Signaling Pathway

4-tert-Octylphenol exerts its endocrine-disrupting effects primarily by acting as an agonist for the estrogen receptor (ER). The diagram below illustrates the classical genomic signaling pathway of the estrogen receptor.

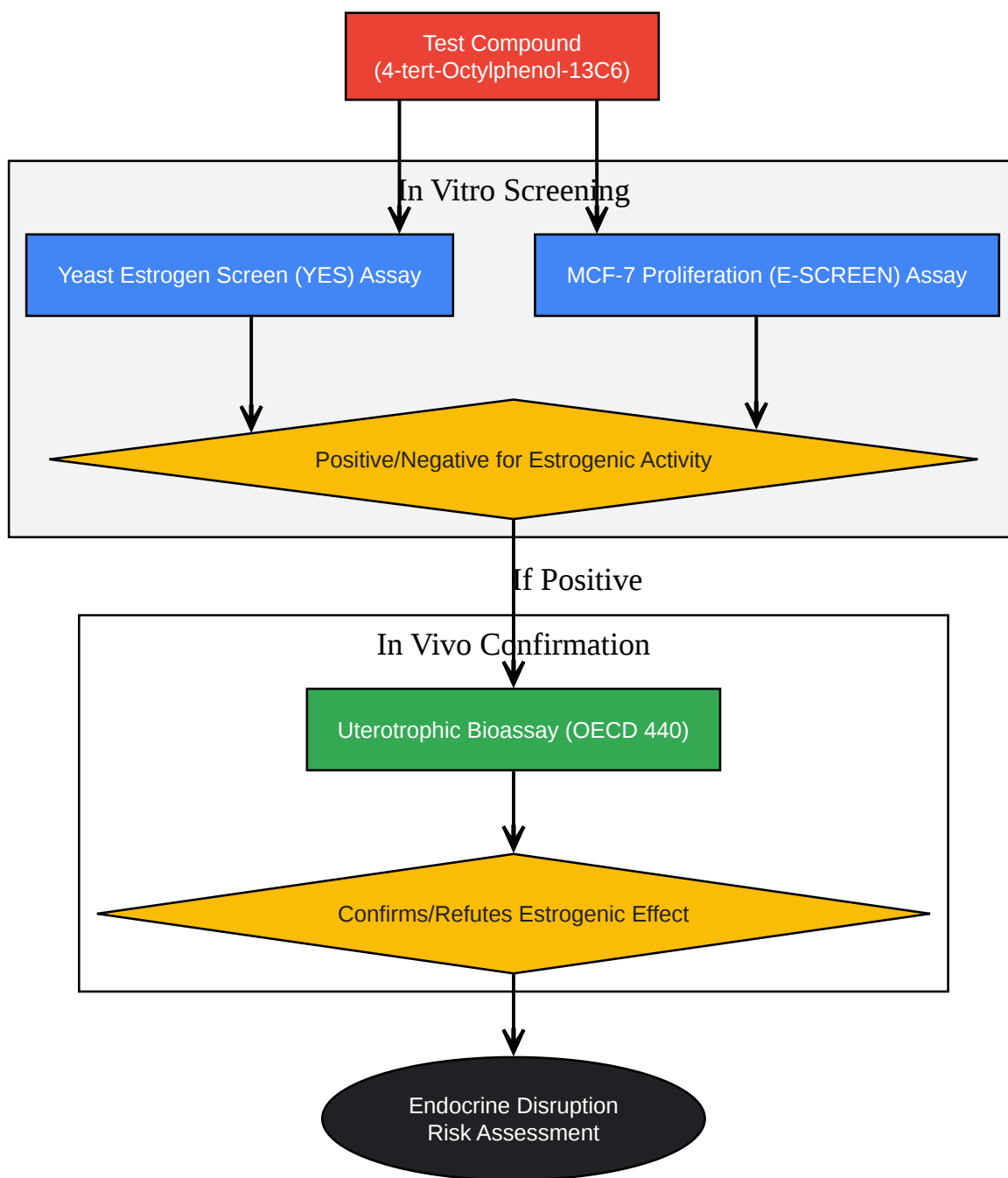


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Caption: Estrogen Receptor (ER) signaling pathway activated by 4-tert-Octylphenol.

## Experimental Workflow for Assessing Estrogenic Activity

The following diagram outlines a typical workflow for assessing the potential estrogenic activity of a test compound like **4-tert-Octylphenol-13C6**.



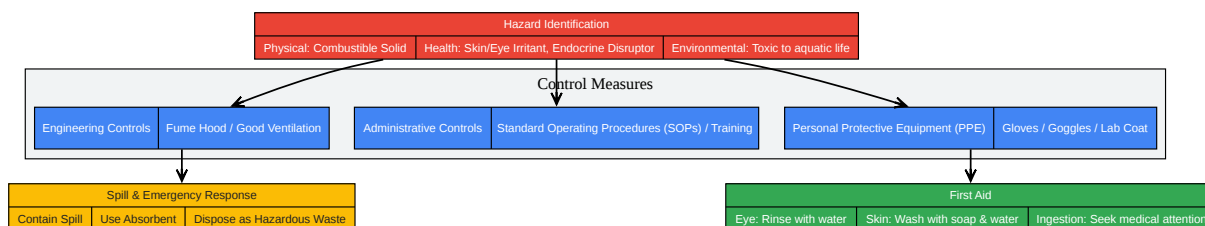
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Caption: Workflow for assessing the estrogenic activity of a chemical compound.

## Safe Handling Procedures for 4-tert-Octylphenol-13C6

This diagram illustrates the logical relationship between hazard identification and the implementation of control measures for the safe handling of **4-tert-Octylphenol-13C6**.





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Caption: Logical relationship of safety handling procedures for **4-tert-Octylphenol-13C6**.

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- To cite this document: BenchChem. [In-Depth Technical Guide to the Safety of 4-tert-Octylphenol-13C6]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1144502#4-tert-octylphenol-13c6-safety-data-sheet-sds]

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